N-benzyl-1-[(1R,2R)-2-hydroxycyclobutyl]-N-(2-methylprop-2-enyl)triazole-4-carboxamide
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Overview
Description
N-benzyl-1-[(1R,2R)-2-hydroxycyclobutyl]-N-(2-methylprop-2-enyl)triazole-4-carboxamide is a synthetic organic compound that features a triazole ring, a cyclobutyl group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(1R,2R)-2-hydroxycyclobutyl]-N-(2-methylprop-2-enyl)triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced through a cycloaddition reaction or by using cyclobutyl-containing starting materials.
Attachment of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a nucleophile.
Final Assembly: The final compound is assembled by coupling the triazole ring with the cyclobutyl and benzyl groups under appropriate conditions, often involving amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition steps and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxycyclobutyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially converting them into amines or alcohols.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl halide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, N-benzyl-1-[(1R,2R)-2-hydroxycyclobutyl]-N-(2-methylprop-2-enyl)triazole-4-carboxamide may exhibit interesting bioactivity due to its triazole ring, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The triazole ring is a common motif in many pharmaceuticals due to its stability and ability to form hydrogen bonds with biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(1R,2R)-2-hydroxycyclobutyl]-N-(2-methylprop-2-enyl)triazole-4-carboxamide would depend on its specific biological target. Generally, triazole-containing compounds can inhibit enzymes by binding to their active sites or by interfering with their normal function. The hydroxycyclobutyl group may enhance binding affinity through additional hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-[(1R,2R)-2-hydroxycyclobutyl]-N-(2-methylprop-2-enyl)triazole-4-carboxamide: This compound itself.
N-benzyl-1-[(1R,2R)-2-hydroxycyclobutyl]-N-(2-methylprop-2-enyl)triazole-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-benzyl-1-[(1R,2R)-2-hydroxycyclobutyl]-N-(2-methylprop-2-enyl)triazole-4-thioamide: Similar structure but with a thioamide group.
Uniqueness
The uniqueness of this compound lies in its combination of a triazole ring with a hydroxycyclobutyl group and a benzyl group. This specific arrangement of functional groups may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-benzyl-1-[(1R,2R)-2-hydroxycyclobutyl]-N-(2-methylprop-2-enyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13(2)10-21(11-14-6-4-3-5-7-14)18(24)15-12-22(20-19-15)16-8-9-17(16)23/h3-7,12,16-17,23H,1,8-11H2,2H3/t16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUZOZDCQYFORH-IAGOWNOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3CCC3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)[C@@H]3CC[C@H]3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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